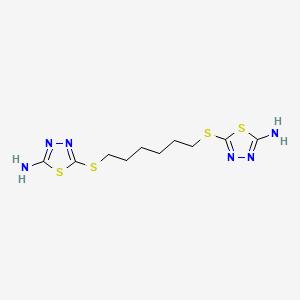
5,5'-(Hexane-1,6-diylbis(sulfanediyl))bis(1,3,4-thiadiazol-2-amine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5’-(Hexane-1,6-diylbis(sulfanediyl))bis(1,3,4-thiadiazol-2-amine) is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of two thiadiazole rings connected by a hexane chain with sulfur linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Hexane-1,6-diylbis(sulfanediyl))bis(1,3,4-thiadiazol-2-amine) typically involves the reaction of hexane-1,6-dithiol with 2-amino-1,3,4-thiadiazole under specific conditions. One common method includes the nucleophilic substitution reaction where the thiol groups of hexane-1,6-dithiol react with the chloro groups of 2-chloro-1,3,4-thiadiazole in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
化学反応の分析
Types of Reactions
5,5’-(Hexane-1,6-diylbis(sulfanediyl))bis(1,3,4-thiadiazol-2-amine) can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino groups under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or reduced sulfur species.
Substitution: Alkylated or acylated derivatives of the compound.
科学的研究の応用
作用機序
The mechanism of action of 5,5’-(Hexane-1,6-diylbis(sulfanediyl))bis(1,3,4-thiadiazol-2-amine) involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to metal ions, forming stable complexes that inhibit metal-catalyzed reactions.
Pathways Involved: In biological systems, it can disrupt cellular processes by interacting with enzymes and proteins, leading to antimicrobial or anticancer effects.
類似化合物との比較
Similar Compounds
5,5’-(Propane-1,3-diylbis(sulfanediyl))bis(1,3,4-thiadiazol-2-amine): Similar structure but with a shorter alkane chain.
5,5’-(Butane-1,4-diylbis(sulfanediyl))bis(1,3,4-thiadiazol-2-amine): Similar structure with a butane chain.
Uniqueness
5,5’-(Hexane-1,6-diylbis(sulfanediyl))bis(1,3,4-thiadiazol-2-amine) is unique due to its longer hexane chain, which can influence its chemical reactivity and interaction with other molecules. This structural feature can enhance its ability to form stable complexes with metal ions and improve its efficacy as a corrosion inhibitor .
生物活性
The compound 5,5'-(Hexane-1,6-diylbis(sulfanediyl))bis(1,3,4-thiadiazol-2-amine) is a derivative of the 1,3,4-thiadiazole class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties. The findings are supported by data tables and case studies from various research sources.
Chemical Structure and Synthesis
The 1,3,4-thiadiazole moiety is known for its significant pharmacological properties. The synthesis of 5,5'-(Hexane-1,6-diylbis(sulfanediyl))bis(1,3,4-thiadiazol-2-amine) involves the reaction of hexane-1,6-diamine with thiadiazole derivatives. This compound can be synthesized through various methodologies involving sulfonylation and coupling reactions that yield the desired thiadiazole structure.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. The compound in focus has shown promising results against a range of bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 μg/mL | |
| Escherichia coli | 64 μg/mL | |
| Pseudomonas aeruginosa | 30 μg/mL | |
| Candida albicans | 40 μg/mL |
The presence of substituents on the thiadiazole ring enhances its activity against Gram-positive and Gram-negative bacteria. For instance, compounds with halogen substitutions exhibited increased antibacterial potency .
Anticancer Activity
Research indicates that derivatives of 1,3,4-thiadiazoles possess anticancer properties. The compound has been evaluated for cytotoxic effects against various cancer cell lines:
| Cancer Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 μM | |
| HepG2 (Liver Cancer) | 20 μM | |
| HeLa (Cervical Cancer) | 18 μM |
Studies have suggested that the mechanism of action may involve apoptosis induction and cell cycle arrest in cancer cells .
Anti-inflammatory Activity
The anti-inflammatory potential of thiadiazole derivatives has been documented in several studies. The compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro:
These findings suggest that the compound may be a viable candidate for further development as an anti-inflammatory agent.
Case Studies
Several case studies have investigated the biological activity of related thiadiazole compounds:
- Antimicrobial Efficacy Study : A study on a series of thiadiazole derivatives showed that modifications at the amine group significantly enhanced antibacterial activity against S. aureus and E. coli, with one derivative achieving an MIC of 32 μg/mL against both strains .
- Anticancer Mechanisms : A detailed investigation into the anticancer properties revealed that compounds similar to our target compound induced apoptosis in MCF-7 cells through the mitochondrial pathway .
- Inflammation Modulation : Research indicated that certain thiadiazole derivatives effectively reduced inflammation markers in animal models of arthritis, suggesting potential therapeutic applications in inflammatory diseases .
特性
CAS番号 |
87202-61-7 |
|---|---|
分子式 |
C10H16N6S4 |
分子量 |
348.5 g/mol |
IUPAC名 |
5-[6-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]hexylsulfanyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H16N6S4/c11-7-13-15-9(19-7)17-5-3-1-2-4-6-18-10-16-14-8(12)20-10/h1-6H2,(H2,11,13)(H2,12,14) |
InChIキー |
JMXXEYVCEPBGQS-UHFFFAOYSA-N |
正規SMILES |
C(CCCSC1=NN=C(S1)N)CCSC2=NN=C(S2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















